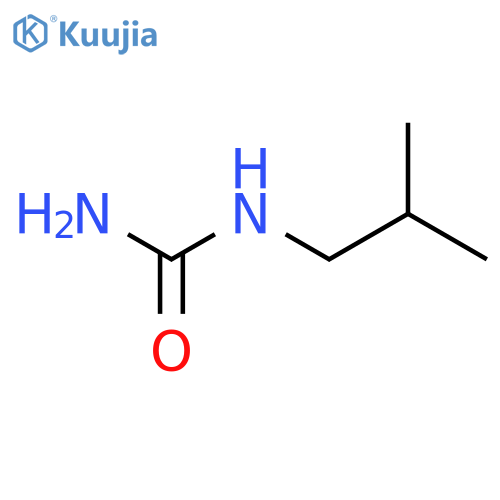Cas no 592-17-6 (Isobutyl Urea)

Isobutyl Urea structure
商品名:Isobutyl Urea
Isobutyl Urea 化学的及び物理的性質
名前と識別子
-
- 1-Isobutylurea
- Isobutyl Urea
- Urea,N-(2-methylpropyl)-
- 2-methylpropylurea
- N-Isobutylurea
- NSC 27457
- GEO-01610
- DTXSID00207936
- HMS1782F22
- n-(2-methylpropyl)urea
- NSC-27457
- 1-iso-Butylurea
- (2-Methylpropyl)urea
- A869244
- UNII-25BL0M5L6L
- Urea, (2-methylpropyl)-
- 592-17-6
- MFCD00038141
- GS-0685
- BRN 1744773
- EN300-17153
- MQBITTBZTXUIPN-UHFFFAOYSA-N
- Urea, isobutyl-
- NSC27457
- 4-04-00-00648 (Beilstein Handbook Reference)
- Z56895708
- AKOS000200344
- 2-methyl-propyl-urea
- Isobutylharnstoff
- FT-0670436
- Q27253944
- 25BL0M5L6L
- N-iso-Butylurea
- SCHEMBL23863
- Isobutylurea
- Urea, (2-methylpropyl)-(9CI)
- DB-081004
- DTXCID50130427
- N-(2-Methylpropyl)urea; N-Isobutylurea; NSC 27457;
-
- MDL: MFCD00038141
- インチ: InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
- InChIKey: MQBITTBZTXUIPN-UHFFFAOYSA-N
- ほほえんだ: O=C(N)NCC(C)C
計算された属性
- せいみつぶんしりょう: 116.09500
- どういたいしつりょう: 116.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 80.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 0.959
- ゆうかいてん: 171-172 ºC
- ふってん: 172 ºC
- フラッシュポイント: 58 ºC
- PSA: 55.12000
- LogP: 1.40190
Isobutyl Urea セキュリティ情報
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:Sealed in dry,2-8°C
Isobutyl Urea 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Isobutyl Urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM539948-5g |
1-Isobutylurea |
592-17-6 | 96% | 5g |
$202 | 2023-02-02 | |
| Enamine | EN300-17153-0.05g |
(2-methylpropyl)urea |
592-17-6 | 96% | 0.05g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-17153-1.0g |
(2-methylpropyl)urea |
592-17-6 | 96% | 1g |
$27.0 | 2023-05-03 | |
| Enamine | EN300-17153-10.0g |
(2-methylpropyl)urea |
592-17-6 | 96% | 10g |
$124.0 | 2023-05-03 | |
| Enamine | EN300-17153-2.5g |
(2-methylpropyl)urea |
592-17-6 | 96% | 2.5g |
$44.0 | 2023-09-20 | |
| OTAVAchemicals | 1778648-250MG |
(2-methylpropyl)urea |
592-17-6 | 95% | 250MG |
$115 | 2023-07-09 | |
| Aaron | AR003RRY-500mg |
1-Isobutylurea |
592-17-6 | 96% | 500mg |
$54.00 | 2023-12-13 | |
| Aaron | AR003RRY-10g |
1-Isobutylurea |
592-17-6 | 96% | 10g |
$419.00 | 2025-01-22 | |
| OTAVAchemicals | 1778648-1000MG |
(2-methylpropyl)urea |
592-17-6 | 95% | 1g |
$217 | 2023-07-09 |
Isobutyl Urea 関連文献
-
1. Development of substituted 7-phenyl-4-aminobenzothieno[3,2-d] pyrimidines as potent LIMK1 inhibitorsBrad E. Sleebs,Danny Ganame,Alla Levit,Ian P. Street,Alison Gregg,Hendrik Falk,Jonathan B. Baell Med. Chem. Commun. 2011 2 982
-
Van Hieu Tran,Hee-Kwon Kim New J. Chem. 2019 43 14093
-
Gui-Hua Zhang,Shuang Liang,Sheng Tang,Wei Chen,Zheng-Wu Bai Anal. Methods 2019 11 1604
-
4. LXI.—Substitution-derivatives of urea and thioureaAugustus E. Dixon J. Chem. Soc. Trans. 1895 67 556
-
Elinor C. Spencer,Judith A. K. Howard,Pranjal K. Baruah,Gangadhar J. Sanjayan CrystEngComm 2006 8 468
592-17-6 (Isobutyl Urea) 関連製品
- 627-06-5(Propylurea)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:592-17-6)Isobutyl Urea

清らかである:99%
はかる:25g
価格 ($):271.0